

# RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve - A Technical Guide

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## Compound of Interest

Compound Name: SARS-CoV-2-IN-113

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## Abstract

RMC-113 is a potent small molecule inhibitor targeting the lipid kinases PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma) and PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase). This dual inhibitory action disrupts critical cellular signaling and trafficking pathways, demonstrating significant potential in various therapeutic areas, including antiviral and cancer applications. This technical guide provides an in-depth overview of RMC-113, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

## Introduction to RMC-113 and its Targets

RMC-113 has emerged as a selective dual inhibitor of PIP4K2C and PIKfyve.<sup>[1]</sup> These two kinases play crucial roles in the regulation of phosphoinositide metabolism, which is central to a multitude of cellular processes.

- PIP4K2C: This kinase is involved in the conversion of phosphatidylinositol-5-phosphate (PI(5)P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).<sup>[2][3]</sup> It has been implicated in the regulation of the mTORC1 signaling pathway and immune responses.<sup>[4][5]</sup>

- PIKfyve: This enzyme is the primary source of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>) and phosphatidylinositol 5-phosphate (PI(5)P).<sup>[6][7]</sup> PIKfyve is essential for endosome and lysosome homeostasis, membrane trafficking, and autophagy.<sup>[8][9][10]</sup>

The dual inhibition of PIP4K2C and PIKfyve by RMC-113 leads to the modulation of these critical pathways, which is the basis for its therapeutic potential.

## Quantitative Data Presentation

The inhibitory potency of RMC-113 against its targets and its functional effects in cellular assays have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter	Target	Value	Assay Type
K <sub>i</sub>	PIP4K2C	46 nM	In vitro binding assay
K <sub>i</sub>	PIKfyve	370 nM	In vitro binding assay
IC <sub>50</sub>	PIKfyve	8 nM	In vitro enzymatic assay
Cellular IC <sub>50</sub>	PIP4K2C	392 nM	NanoBRET Target Engagement Assay
Cellular IC <sub>50</sub>	PIKfyve	299.8 nM	NanoBRET Target Engagement Assay

Table 1: In Vitro Inhibitory Activity of RMC-113. This table presents the direct inhibitory constants of RMC-113 against PIP4K2C and PIKfyve.

Cell Line	Virus	EC50	Assay Type
Calu-3	SARS-CoV-2	0.25 $\mu$ M	Replication Assay
Vero	rVSV-SARS-CoV-2-S (pseudovirus)	1.8 $\mu$ M	Entry Assay
U-87 MG	VEEV (vaccine strain)	1.4 $\mu$ M	Replication Assay
Huh7	DENV2	1.4 $\mu$ M	Replication Assay
Huh7	EBOV	5 $\mu$ M	Replication Assay
Huh7	MARV	7.8 $\mu$ M	Replication Assay

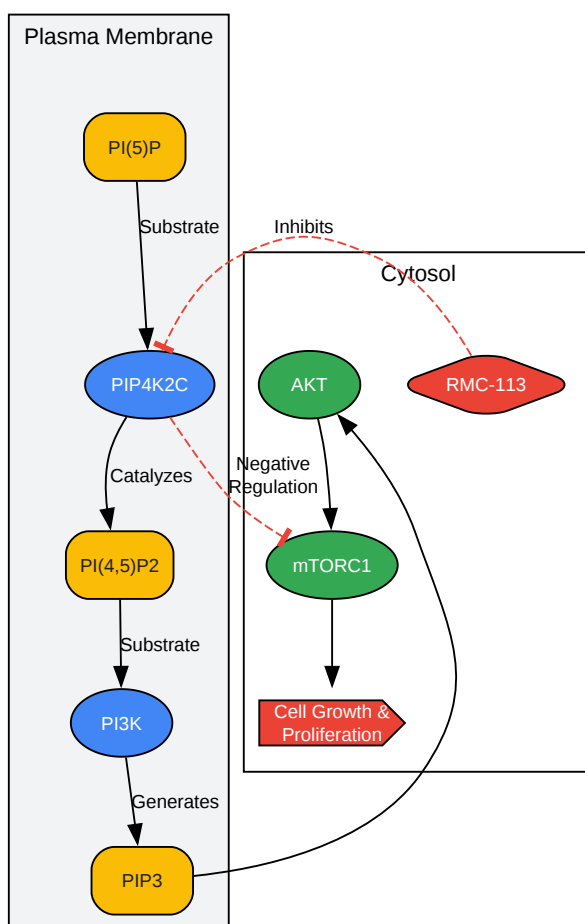
Table 2: Antiviral Activity of RMC-113. This table summarizes the effective concentrations of RMC-113 required to inhibit the replication of various RNA viruses in different human cell lines. [\[11\]](#)

## Signaling Pathways and Mechanism of Action

RMC-113 exerts its effects by modulating signaling pathways downstream of PIP4K2C and PIKfyve.

### PIP4K2C Signaling Pathway

PIP4K2C is a negative regulator of the PI3K/AKT/mTORC1 pathway. By inhibiting PIP4K2C, RMC-113 can lead to the activation of mTORC1 signaling. This has implications for immune cell regulation and cancer biology.[\[5\]](#)[\[12\]](#)

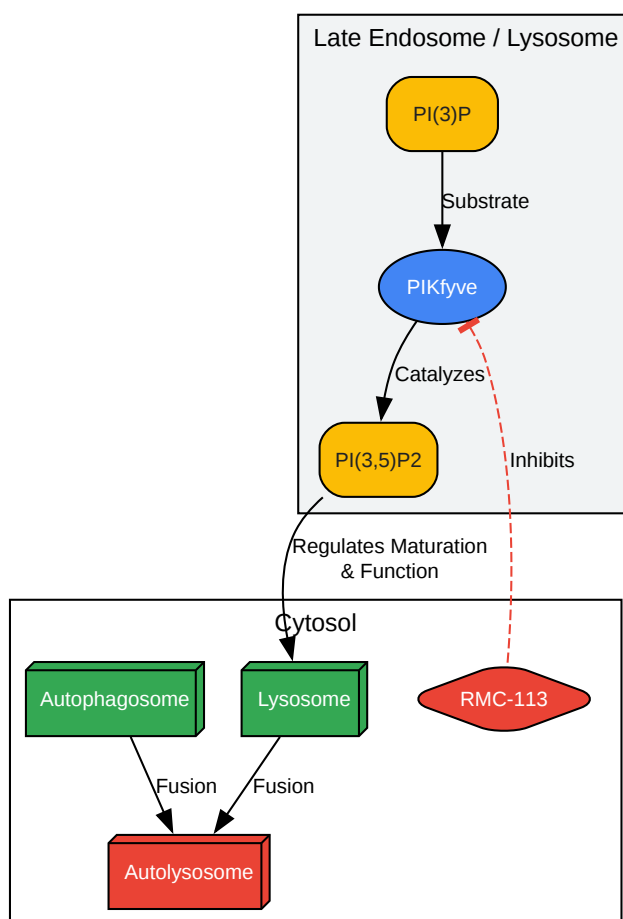


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Caption: PIP4K2C Signaling Pathway and Inhibition by RMC-113.

## PIKfyve Signaling Pathway

PIKfyve is central to endosomal trafficking and autophagy. It phosphorylates PI(3)P to produce PI(3,5)P2, a key lipid in regulating the maturation of endosomes and lysosomes. Inhibition of PIKfyve by RMC-113 disrupts these processes, leading to impaired autophagic flux, which can be detrimental to viral replication.<sup>[6][9][13]</sup>



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Caption: PIKfyve Signaling Pathway and Inhibition by RMC-113.

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of RMC-113.

## Kinase Inhibition and Binding Assays

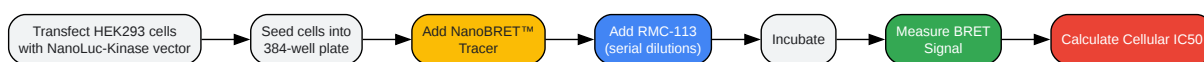
This assay quantifies kinase activity by measuring the amount of ADP produced.

- **Materials:** Recombinant PIP4K2C or PIKfyve enzyme, appropriate lipid substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve), ATP, RMC-113, ADP-Glo™ Kinase Assay kit.
- **Procedure:**

- Prepare serial dilutions of RMC-113 in assay buffer.
- In a 384-well plate, add the kinase, lipid substrate, and RMC-113 dilutions.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for a predetermined time.
- Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of RMC-113 concentration.

This assay measures the binding of RMC-113 to its target kinases in living cells.

- Materials: HEK293 cells, expression vectors for NanoLuc®-PIP4K2C and NanoLuc®-PIKfyve fusion proteins, NanoBRET™ tracer, RMC-113.
- Procedure:
  - Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.
  - Seed the transfected cells into 384-well plates.
  - Pre-treat the cells with the NanoBRET™ tracer.
  - Add serial dilutions of RMC-113 and incubate for 1 hour.
  - Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
  - A decrease in the BRET signal indicates displacement of the tracer by RMC-113.
  - Calculate cellular IC50 values from the dose-response curves.



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Caption: Experimental Workflow for NanoBRET™ Target Engagement Assay.

## Antiviral Activity Assays

This assay determines the efficacy of RMC-113 in inhibiting viral replication in a relevant human lung cell line.

- Materials: Calu-3 cells, SARS-CoV-2, RMC-113, cell culture media, reagents for viral RNA quantification (qRT-PCR) or plaque assay.
- Procedure:
  - Seed Calu-3 cells in 96-well plates.
  - Pre-treat cells with various concentrations of RMC-113.
  - Infect the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI).
  - Incubate for a specified period (e.g., 24-48 hours).
  - Quantify viral replication by either:
    - qRT-PCR: Isolate total RNA and perform qRT-PCR to measure viral RNA levels.
    - Plaque Assay: Collect the supernatant and perform serial dilutions to determine the viral titer by plaque formation on a susceptible cell line (e.g., Vero E6).
  - Determine the EC50 value from the dose-response curve.

This assay specifically measures the effect of RMC-113 on viral entry.

- Materials: HEK293T cells expressing the ACE2 receptor, pseudoviruses bearing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP), RMC-113.

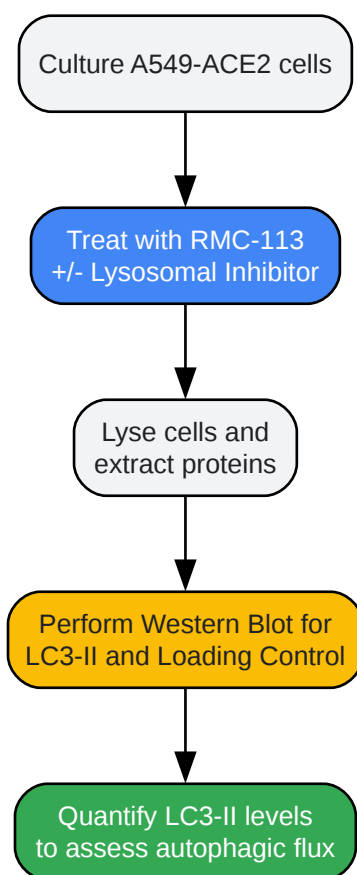
- Procedure:
  - Seed HEK293T-ACE2 cells in a 96-well plate.
  - Pre-treat the cells with different concentrations of RMC-113.
  - Add the pseudovirus to the cells.
  - Incubate for 48-72 hours.
  - Measure the reporter gene expression (luminescence or fluorescence).
  - Calculate the EC50 for entry inhibition.

## Autophagic Flux Assay

This assay is used to assess the impact of RMC-113 on the autophagy pathway.

- Materials: A549-ACE2 cells (or other relevant cell line), RMC-113, lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), antibodies against LC3B and a loading control (e.g.,  $\beta$ -actin), reagents for Western blotting.
- Procedure:
  - Culture cells and treat with RMC-113 in the presence or absence of a lysosomal inhibitor for a defined period.
  - Lyse the cells and collect protein extracts.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with primary antibodies against LC3B and the loading control.
  - Incubate with appropriate secondary antibodies.
  - Detect the protein bands using a chemiluminescence imaging system.
  - Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.





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Caption: Experimental Workflow for Autophagic Flux Assay.

## Conclusion

RMC-113 is a valuable research tool and a promising therapeutic candidate due to its potent and selective dual inhibition of PIP4K2C and PIKfyve. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound. The disruption of key cellular signaling and trafficking pathways by RMC-113 underscores the therapeutic potential of targeting these lipid kinases in a range of diseases. Further investigation into the multifaceted effects of RMC-113 is warranted to fully elucidate its mechanisms of action and explore its clinical applications.

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